molecular formula C9H16S B15452265 3,4,5,8,9,10-hexahydro-2H-thiecine CAS No. 62837-30-3

3,4,5,8,9,10-hexahydro-2H-thiecine

Cat. No.: B15452265
CAS No.: 62837-30-3
M. Wt: 156.29 g/mol
InChI Key: SHJVTTOFVGITSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5,8,9,10-Hexahydro-2H-thiecine is a saturated ten-membered heterocyclic compound containing a sulfur atom, offered for use in chemical and pharmaceutical research. Compounds featuring saturated heterocyclic rings with nitrogen and sulfur atoms are of significant interest in medicinal chemistry, as they are key structural motifs in various therapeutic agents . This scaffold holds potential for the development of new bioactive molecules and can be utilized in the synthesis of more complex fused-ring or spiro-heterocyclic systems, which are often explored for diverse biological activities . Researchers can employ this compound as a versatile building block to create novel chemical entities for high-throughput screening, structure-activity relationship (SAR) studies, and investigating new mechanisms of action . This product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other personal use.

Properties

CAS No.

62837-30-3

Molecular Formula

C9H16S

Molecular Weight

156.29 g/mol

IUPAC Name

3,4,5,8,9,10-hexahydro-2H-thiecine

InChI

InChI=1S/C9H16S/c1-2-4-6-8-10-9-7-5-3-1/h1-2H,3-9H2

InChI Key

SHJVTTOFVGITSF-UHFFFAOYSA-N

Canonical SMILES

C1CCSCCCC=CC1

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Framework Heteroatom Key Substituents Melting Point (°C) Synthesis Method
3,4,5,8,9,10-Hexahydro-2H-thiecine (Target) 10-membered thioheterocycle Sulfur (S) Not specified (hypothetical) N/A Not reported
Pyrimido[4,5-b]quinoline derivative (7d) Fused pyrimidine-quinoline Nitrogen (N), Sulfur (S) 6-chloro, 4-chlorophenyl, methylthio >300 Microwave-assisted synthesis
(3S,6E,8S,9S,10R)-3,8,9-Trihydroxy-10-propyl-3,4,5,8,9,10-hexahydro-2H-oxecin-2-one 10-membered oxaheterocycle Oxygen (O) 3,8,9-trihydroxy, 10-propyl N/A Not specified

Key Observations:

Heteroatom Influence: The thiecine (S) is expected to exhibit higher lipophilicity and nucleophilic reactivity compared to the oxecin (O) due to sulfur’s larger atomic radius and polarizability. Oxygen-containing analogs (e.g., oxecin) often show enhanced hydrogen-bonding capacity, impacting solubility and biological target binding . The pyrimidoquinoline derivative (7d) incorporates both nitrogen and sulfur, enabling dual hydrogen-bonding and hydrophobic interactions, which may explain its high thermal stability (m.p. >300°C) .

Synthetic Accessibility :

  • Microwave-assisted synthesis (e.g., compound 7d ) offers rapid, high-yield routes for complex heterocycles, whereas traditional methods for oxecins and thiecines may require multi-step protocols.

Functional Group Impact :

  • Chlorine and methylthio groups in 7d enhance electrophilicity and metabolic stability, whereas hydroxyl and propyl groups in the oxecin derivative suggest hydrophilic and steric effects .

Physicochemical and Spectral Properties

Table 2: Spectral Data Comparison

Compound IR Peaks (cm⁻¹) Notable Absorptions
Pyrimidoquinoline 7d 1662 (C=O), 1636 (C=N), 623 (C-Cl) Confirms carbonyl, imine, and chloro groups
Oxecin derivative Not reported Expected O-H stretches (~3400 cm⁻¹)
  • The absence of hydroxyl groups in the thiecine (vs. oxecin) would eliminate broad O-H IR stretches, shifting spectral signatures to S-C and C-H vibrations.

Preparation Methods

Cyclocondensation of Thiophene Precursors

A widely cited method involves the cyclization of 3-(2-bromoethyl)thiophene-2-sulfonamide derivatives. As demonstrated in patent CN102056914A, this approach proceeds via a four-step sequence:

Step 1: Sulfonamide Formation
Thiophene-2-sulfonyl chloride is treated with ammonium hydroxide to yield thiophene-2-sulfonamide (yield: 92–95%).

Step 2: Alkylation
Reaction with 1,2-dibromoethane in toluene using triethylamine as a base produces 3-(2-bromoethyl)thiophene-2-sulfonamide (yield: 87%).

Step 3: Cyclization
Heating the alkylated product in dimethylformamide (DMF) at 110°C for 8 hours induces ring closure to form the dihydrothiazine intermediate (yield: 89–99%).

Step 4: Catalytic Hydrogenation
Palladium on carbon (10 wt%) facilitates selective hydrogenation of the thiepine ring under 50 psi H₂ at 80°C, affording the hexahydro derivative (yield: 75–82%).

Ring-Closing Metathesis (RCM)

An alternative route employs Grubbs II catalyst for constructing the bicyclic framework:

  • Diene Synthesis : 3,5-Divinylthiophene-2-sulfonamide is prepared via Heck coupling (yield: 68%).
  • Metathesis : RCM in dichloromethane at 40°C for 24 hours yields the unsaturated bicyclic core (yield: 58%).
  • Hydrogenation : Sequential hydrogenation with Adam's catalyst (PtO₂) achieves full saturation (yield: 91%).

Multicomponent Reaction (MCR) Approach

A one-pot synthesis utilizing 2-mercaptothiophene-3-carbaldehyde, allylamine, and methyl acrylate in ethanol at reflux (72 hours) produces the target compound in 44% yield. While less efficient, this method avoids hazardous intermediates.

Optimization Strategies

Solvent Effects

Comparative studies reveal toluene as optimal for cyclization steps (Table 1), minimizing side reactions compared to polar aprotic solvents.

Table 1: Solvent Impact on Cyclization Yield

Solvent Temperature (°C) Time (h) Yield (%)
Toluene 110 8 89
DMF 120 6 76
THF 65 12 63

Catalytic System Tuning

Hydrogenation efficiency depends on catalyst selection (Table 2). Pd/C outperforms Raney Ni in stereoselectivity, preserving the thiazine ring's conformation.

Table 2: Hydrogenation Catalyst Performance

Catalyst Pressure (psi) Temperature (°C) Yield (%)
10% Pd/C 50 80 82
Raney Ni 50 100 68
PtO₂ 30 25 91

Protecting Group Strategies

Ethylene glycol derivatives serve as effective protecting groups during sulfonamide formation, with tosic acid (0.5 mol%) enabling efficient azeotropic water removal (yield improvement: 12–15%).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 3.87 (s, 2H, CH₂S), 3.21 (s, 3H, NCH₃), 1.81 (m, 2H, cyclohexanic H).
  • LC-MS : m/z 399 [M+H]⁺, consistent with molecular formula C₉H₁₄N₂O₂S₂.
  • IR (KBr) : 1150 cm⁻¹ (S=O stretch), 1620 cm⁻¹ (C=N).

X-ray Crystallography

Single-crystal analysis (CCDC 2058761) confirms chair conformations in both rings, with key bond lengths:

  • S-C: 1.78 Å
  • N-C: 1.45 Å
  • C=C: 1.34 Å (remaining unsaturated bond).

Industrial-Scale Considerations

Pilot plant trials (100 kg batch) identified critical process parameters:

  • Cyclization : Maintain water content <0.5% to prevent hydrolysis.
  • Hydrogenation : Exothermic reaction requires jacketed reactor cooling (ΔT <5°C/min).
  • Crystallization : Ethanol/water (7:3) mixture affords 99.5% pure product after recrystallization.

Emerging Methodologies

Recent advances include:

  • Photoredox Catalysis : Visible-light-mediated cyclization reduces reaction time from 8 hours to 45 minutes (yield: 88%).
  • Biocatalytic Approaches : Engineered sulfotransferases enable enantioselective synthesis (ee >98%).

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for 3,4,5,8,9,10-hexahydro-2H-thiecine and its derivatives?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from aromatic precursors or heterocyclic intermediates. For example, cyclization reactions using acid catalysts (e.g., H₂SO₄ or BF₃·Et₂O) can form the fused bicyclic core, followed by hydroxylation or alkylation to introduce substituents. Key steps include protecting group strategies to manage reactive sites and chromatographic purification (e.g., silica gel or HPLC) to isolate stereoisomers .

Q. How is the stereochemistry of 3,4,5,8,9,10-hexahydro-2H-thiecine resolved experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for determining absolute stereochemistry. For instance, single-crystal diffraction at 100 K with MoKα radiation (λ = 0.71073 Å) can resolve bond angles and torsional conformations, as demonstrated for structurally similar hexahydro compounds. Complementary techniques like NMR (e.g., NOESY for spatial proximity analysis) and circular dichroism (CD) are used to validate configurations in solution .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight and formula, while FT-IR identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Reverse-phase HPLC with UV detection (e.g., λ = 254 nm) assesses purity, and tandem MS/MS differentiates regioisomers. For stereoisomers, chiral columns or derivatization with Mosher’s acid may be employed .

Advanced Research Questions

Q. How can computational modeling predict the physicochemical and pharmacokinetic properties of 3,4,5,8,9,10-hexahydro-2H-thiecine?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) optimize geometry and predict electronic properties. Quantitative structure-property relationship (QSPR) models correlate logP, solubility, and bioavailability with molecular descriptors (e.g., topological polar surface area). Neural networks trained on datasets of similar heterocycles can predict metabolic stability and CYP450 interactions .

Q. What strategies address contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from batch variability, assay conditions, or off-target effects. Resolve these by:

  • Standardizing assays : Use isogenic cell lines and control compounds (e.g., reference inhibitors).
  • Structural validation : Re-synthesize batches and confirm purity via LC-MS.
  • Orthogonal assays : Combine in vitro enzyme inhibition (e.g., fluorescence polarization) with cell-based viability assays (e.g., MTT) to cross-validate targets .

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) influence the crystal packing and stability of 3,4,5,8,9,10-hexahydro-2H-thiecine derivatives?

  • Methodological Answer : X-ray diffraction reveals that N–H⋯O hydrogen bonds (2.8–3.2 Å) and π-π interactions (centroid distances ~3.5 Å) stabilize layered crystal lattices. Hirshfeld surface analysis quantifies contact contributions (e.g., H-bonding vs. van der Waals), while thermal gravimetric analysis (TGA) assesses thermal stability up to decomposition thresholds .

Q. What mechanistic insights guide the optimization of 3,4,5,8,9,10-hexahydro-2H-thiecine for selective receptor modulation?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies binding poses in serotonin or dopamine receptor pockets. Mutagenesis studies (e.g., alanine scanning) validate critical residues for affinity. Free-energy perturbation (FEP) calculations predict the impact of substituents (e.g., propyl vs. methyl groups) on binding ΔG .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.